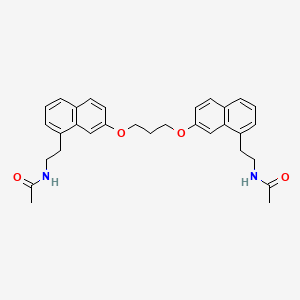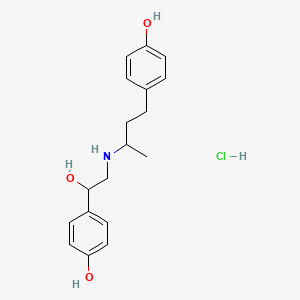
Clorhidrato de ractopamina
Descripción general
Descripción
- Farmacológicamente, actúa como un agonista TAAR1 basado en fenol y un agonista del receptor β-adrenérgico, estimulando los receptores adrenérgicos β₁ y β₂ .
- Comercialmente, se comercializa como Paylean para cerdos, Optaflexx para ganado y Topmax para pavos .
Clorhidrato de Ractopamina: es un aditivo para piensos animales utilizado para promover la magrez y mejorar la eficiencia de la conversión alimenticia en animales de granja. Se administra más comúnmente a animales para la producción de carne.
Mecanismo De Acción
Agonismo TAAR1: La ractopamina actúa como un agonista completo de TAAR1 murino (no necesariamente en humanos), aumentando la síntesis de proteínas en los tejidos musculares.
Receptores β-Adrenérgicos: También estimula los receptores β-adrenérgicos, lo que lleva a un aumento de peso y una mejor eficiencia alimentaria.
Aplicaciones Científicas De Investigación
Química: Las propiedades químicas de la ractopamina se estudian para el desarrollo de fármacos y con fines analíticos.
Biología: La investigación investiga sus efectos sobre la fisiología y el metabolismo de los animales.
Medicina: Aplicaciones limitadas, pero puede informar el diseño de fármacos.
Industria: Se utiliza en la producción ganadera para la carne magra.
Análisis Bioquímico
Biochemical Properties
Ractopamine hydrochloride functions by interacting with β-adrenergic receptors, specifically β1 and β2 adrenergic receptors . These receptors are G protein-coupled receptors that, when activated by ractopamine hydrochloride, initiate a cascade of intracellular events leading to increased protein synthesis and muscle fiber growth . The compound also interacts with trace amine-associated receptor 1 (TAAR1), further contributing to its anabolic effects . The binding of ractopamine hydrochloride to these receptors stimulates adenylate cyclase activity, increasing cyclic AMP (cAMP) levels and activating protein kinase A (PKA), which in turn phosphorylates various target proteins involved in muscle growth and metabolism .
Cellular Effects
Ractopamine hydrochloride exerts significant effects on various cell types, particularly muscle cells. In muscle cells, it enhances protein synthesis and muscle fiber hypertrophy by activating β-adrenergic receptors and TAAR1 . This activation leads to increased cAMP levels and subsequent activation of PKA, which phosphorylates key proteins involved in muscle growth . Additionally, ractopamine hydrochloride influences cell signaling pathways, including the mTOR pathway, which plays a crucial role in regulating cell growth and metabolism . The compound also affects gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein), leading to increased expression of genes involved in muscle growth and metabolism .
Molecular Mechanism
At the molecular level, ractopamine hydrochloride acts as a full agonist to β1 and β2 adrenergic receptors, as well as TAAR1 . Upon binding to these receptors, ractopamine hydrochloride activates adenylate cyclase, resulting in increased cAMP production . Elevated cAMP levels activate PKA, which phosphorylates various target proteins, including enzymes and transcription factors . This phosphorylation cascade enhances protein synthesis, muscle fiber growth, and overall muscle mass . Additionally, ractopamine hydrochloride modulates the activity of the mTOR pathway, further promoting muscle growth and metabolism . The compound’s effects on gene expression are mediated through the activation of transcription factors such as CREB, which binds to cAMP response elements in the promoters of target genes, leading to their increased expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ractopamine hydrochloride on cellular function and muscle growth have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained effects on muscle growth and metabolism . Prolonged exposure to ractopamine hydrochloride can lead to desensitization of β-adrenergic receptors, reducing its efficacy over time . In vitro and in vivo studies have shown that the anabolic effects of ractopamine hydrochloride are most pronounced during the initial stages of administration, with diminishing returns observed with prolonged use . Long-term exposure to the compound has also been associated with potential adverse effects on cellular function, including increased susceptibility to stress and fatigue .
Dosage Effects in Animal Models
The effects of ractopamine hydrochloride vary with different dosages in animal models. At low to moderate doses, the compound effectively promotes muscle growth and improves feed efficiency without significant adverse effects . At high doses, ractopamine hydrochloride can cause toxic effects, including increased heart rate, hypertension, and behavioral changes . Studies in animal models have shown that the optimal dosage for promoting muscle growth and feed efficiency varies depending on the species and individual animal characteristics . Threshold effects have been observed, with minimal effective doses required to achieve significant anabolic effects . Toxicity studies have indicated that high doses of ractopamine hydrochloride can lead to adverse effects on cardiovascular function and overall health .
Metabolic Pathways
Ractopamine hydrochloride is involved in several metabolic pathways, primarily related to its role as a β-adrenergic agonist . The compound modulates metabolic pathways in muscle and lipid cells, enhancing protein accretion and reducing fat deposition . Ractopamine hydrochloride influences the activity of enzymes involved in protein synthesis and degradation, including mTOR and ubiquitin-proteasome pathways . Additionally, the compound affects hormone release and blood flow, further contributing to its anabolic effects . The metabolic effects of ractopamine hydrochloride are mediated through its interactions with β-adrenergic receptors and TAAR1, leading to increased cAMP levels and activation of PKA .
Transport and Distribution
Ractopamine hydrochloride is transported and distributed within cells and tissues primarily through the bloodstream . Upon administration, the compound is absorbed into the bloodstream and distributed to various tissues, including muscle . Within muscle cells, ractopamine hydrochloride binds to β-adrenergic receptors and TAAR1, initiating its anabolic effects . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its uptake and localization within target tissues . Studies have shown that ractopamine hydrochloride is rapidly absorbed and distributed, with peak concentrations observed within a few hours of administration .
Subcellular Localization
The subcellular localization of ractopamine hydrochloride is primarily within the cytoplasm and cell membrane, where it interacts with β-adrenergic receptors and TAAR1 . The compound’s activity is influenced by its localization within specific cellular compartments, including the sarcolemma and sarcoplasmic reticulum in muscle cells . Ractopamine hydrochloride’s effects on muscle growth and metabolism are mediated through its interactions with receptors and signaling molecules localized within these compartments . Additionally, the compound’s subcellular localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Métodos De Preparación
Rutas Sintéticas: La ractopamina se prepara sintéticamente.
Condiciones de Reacción: Las condiciones sintéticas específicas son propietarias, pero se produce industrialmente.
Producción Industrial: Los detalles sobre los métodos de producción a escala industrial no están ampliamente disponibles.
Análisis De Reacciones Químicas
Reacciones: La ractopamina puede sufrir diversas reacciones, como oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes: Los reactivos y condiciones específicos dependen de las modificaciones deseadas.
Productos Principales: Estas reacciones producen derivados con grupos funcionales o estereoquímica alterados.
Comparación Con Compuestos Similares
Singularidad: Las características únicas de la ractopamina incluyen su perfil de agonista específico y su uso en ganado.
Compuestos Similares: Si bien la ractopamina es distinta, otros β-agonistas como el clenbuterol se utilizan para fines similares.
Propiedades
IUPAC Name |
4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSLSLUFMZUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046471 | |
| Record name | Ractopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90274-24-1 | |
| Record name | Ractopamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90274-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ractopamine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090274241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ractopamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ractopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACTOPAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/309G9J93TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ractopamine hydrochloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


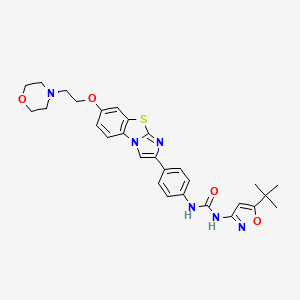
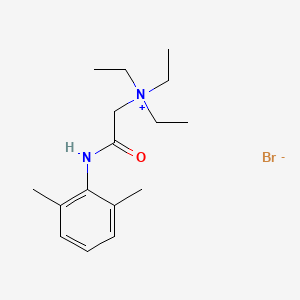
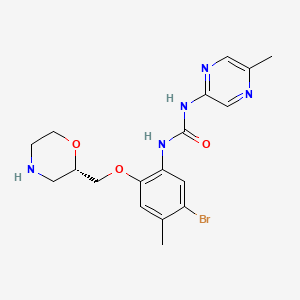

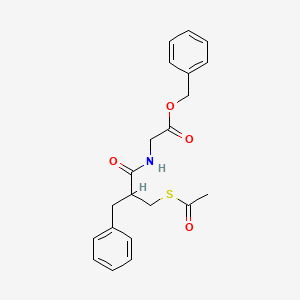

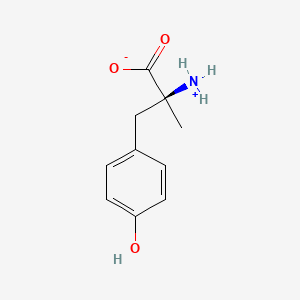
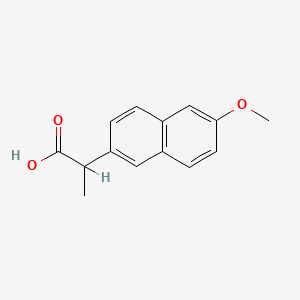
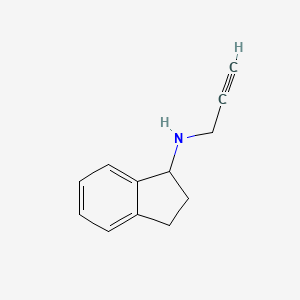
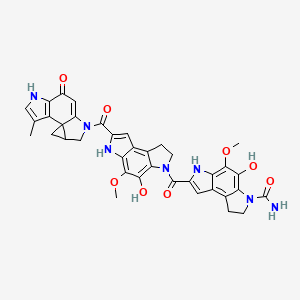
![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)
